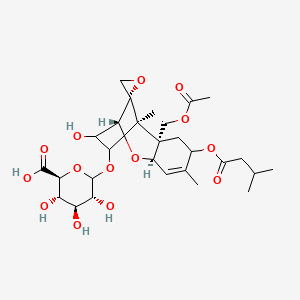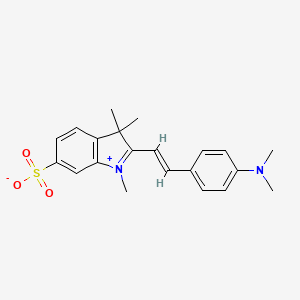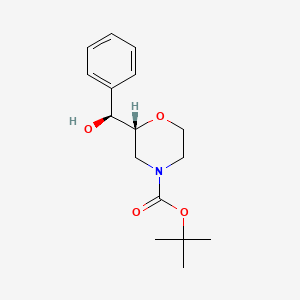
HT-2 Toxin 4-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HT-2 Toxin 4-Glucuronide is a metabolite of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This compound is considered a significant biomarker for human exposure to HT-2 toxin and is often detected in urine samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: HT-2 Toxin 4-Glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of liver microsomes from various species, including rats, mice, pigs, and humans. The enzymatic reaction typically requires the presence of uridine diphosphate glucuronic acid as a co-substrate .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar enzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: HT-2 Toxin 4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur during food processing or gastrointestinal passage, leading to the release of the parent HT-2 toxin .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.
Conjugation: Enzymatic glucuronidation using uridine diphosphate glucuronic acid and liver microsomes.
Major Products:
Hydrolysis: HT-2 toxin
Conjugation: this compound
Aplicaciones Científicas De Investigación
HT-2 Toxin 4-Glucuronide is extensively studied in toxicology and environmental science. Its primary applications include:
Biomarker for Exposure: Used as a biomarker to assess human and animal exposure to HT-2 toxin.
Toxicokinetics Studies: Helps in understanding the metabolism and excretion pathways of HT-2 toxin.
Food Safety Research: Investigated for its stability during food processing and its potential impact on food safety.
Mecanismo De Acción
HT-2 Toxin 4-Glucuronide exerts its effects through the release of the parent HT-2 toxin upon hydrolysis. HT-2 toxin is known to inhibit protein synthesis by binding to the ribosome, leading to cell death. It also induces oxidative stress and activates various signaling pathways, including the mitogen-activated protein kinase pathway .
Comparación Con Compuestos Similares
- HT-2 Toxin 3-Glucuronide
- T-2 Toxin 3-Glucuronide
- T-2 Toxin 4-Glucuronide
Comparison: HT-2 Toxin 4-Glucuronide is unique due to its specific glucuronidation at the 4-position. This structural difference can influence its stability, hydrolysis rate, and toxicity compared to other glucuronides .
This compound stands out as a crucial biomarker and research tool in the study of mycotoxin exposure and toxicity. Its unique properties and applications make it a valuable compound in toxicology and environmental science.
Propiedades
IUPAC Name |
(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOMOZSAYAVLW-BWMMPYHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)



![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)




![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

